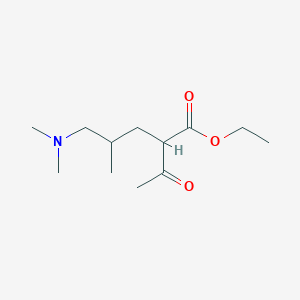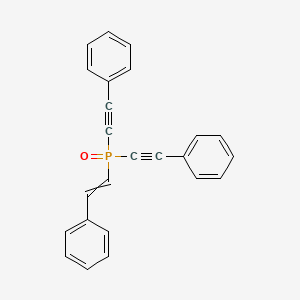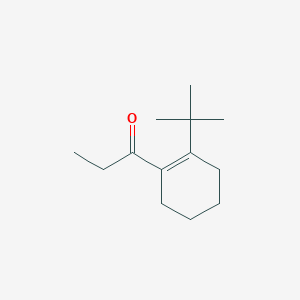
1-(2-tert-Butylcyclohex-1-en-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-tert-Butylcyclohex-1-en-1-yl)propan-1-one is an organic compound characterized by a cyclohexene ring substituted with a tert-butyl group and a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-tert-Butylcyclohex-1-en-1-yl)propan-1-one typically involves the alkylation of cyclohexene derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting tert-butylcyclohexene is then subjected to a subsequent reaction with propanone under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions: 1-(2-tert-Butylcyclohex-1-en-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols replace the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Amines, Thiols
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Amino or thio derivatives
科学的研究の応用
1-(2-tert-Butylcyclohex-1-en-1-yl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(2-tert-Butylcyclohex-1-en-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. For example, its oxidation products may interact with cellular components, leading to biological effects such as enzyme inhibition or receptor modulation.
類似化合物との比較
1-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-2-enone: Shares a similar cyclohexene structure but with different substituents.
Cyclohexanone: A simpler ketone with a cyclohexane ring.
tert-Butylcyclohexane: Lacks the propanone moiety but has a similar tert-butyl substitution.
Uniqueness: 1-(2-tert-Butylcyclohex-1-en-1-yl)propan-1-one is unique due to its combination of a cyclohexene ring, tert-butyl group, and propanone moiety
特性
CAS番号 |
89360-53-2 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
1-(2-tert-butylcyclohexen-1-yl)propan-1-one |
InChI |
InChI=1S/C13H22O/c1-5-12(14)10-8-6-7-9-11(10)13(2,3)4/h5-9H2,1-4H3 |
InChIキー |
HRWINEOEEVGLMP-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(CCCC1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


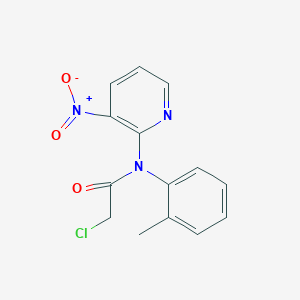
![5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide](/img/structure/B14380959.png)

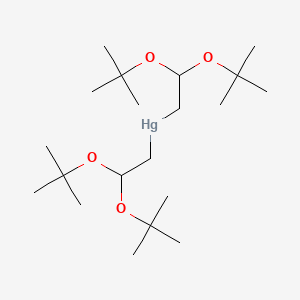

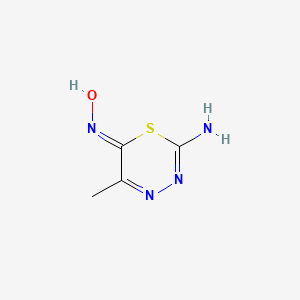
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)
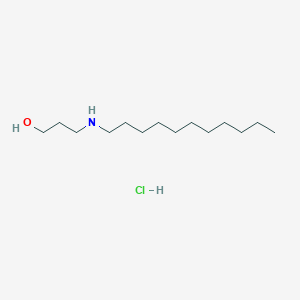
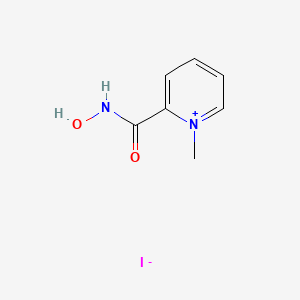
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)
